
Trimethylsilyl cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl cyclopentanecarboxylate is an organic compound with the molecular formula C9H18O2Si. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Trimethylsilyl cyclopentanecarboxylate finds applications in several fields:
Mécanisme D'action
The mechanism of action of trimethylsilyl cyclopentanecarboxylate primarily involves its role as a protecting group. The trimethylsilyl group shields the carboxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is achieved through the formation of a stable ester bond, which can be cleaved under specific conditions to regenerate the original carboxyl group .
Comparaison Avec Des Composés Similaires
Trimethylsilyl acetate: Another ester of trimethylsilyl, used similarly as a protecting group for carboxylic acids.
Trimethylsilyl propionate: A related compound with a propionic acid backbone, also used in organic synthesis.
Uniqueness: Trimethylsilyl cyclopentanecarboxylate is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Propriétés
Numéro CAS |
84678-75-1 |
|---|---|
Formule moléculaire |
C9H18O2Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
trimethylsilyl cyclopentanecarboxylate |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)11-9(10)8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
Clé InChI |
RCNLUVBAZAMEIC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
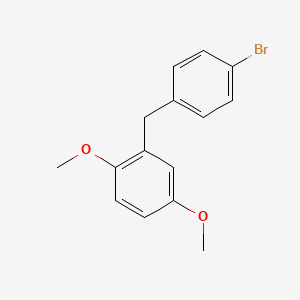

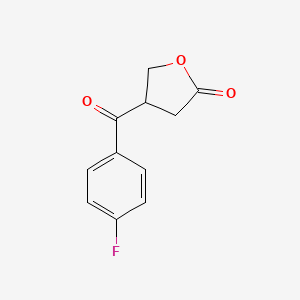
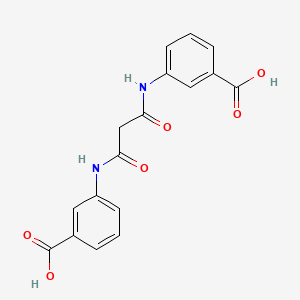
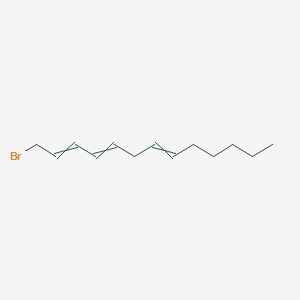

![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
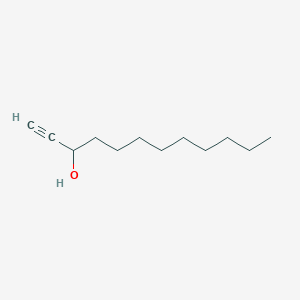
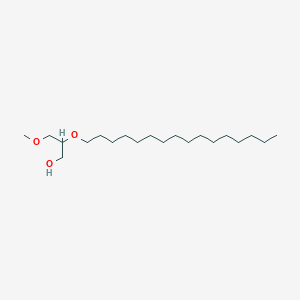

![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)

